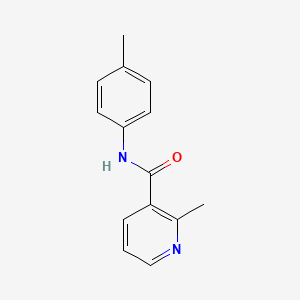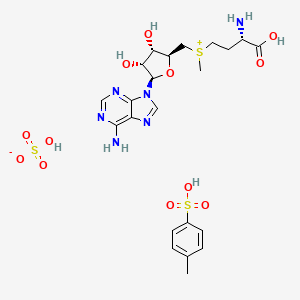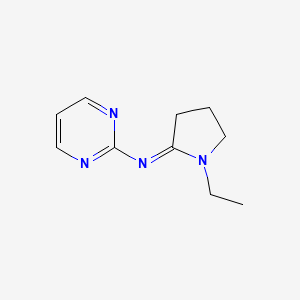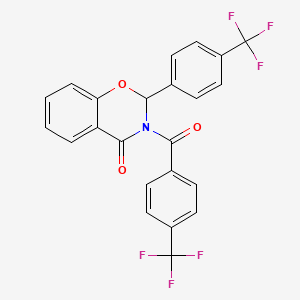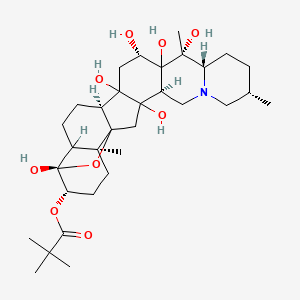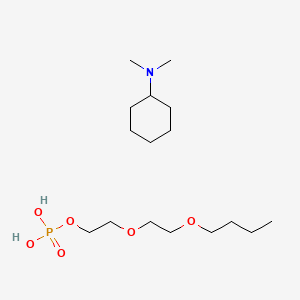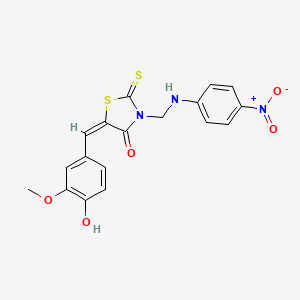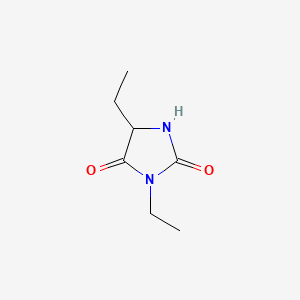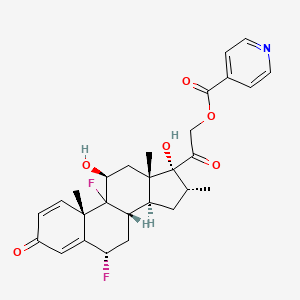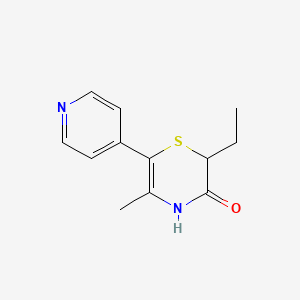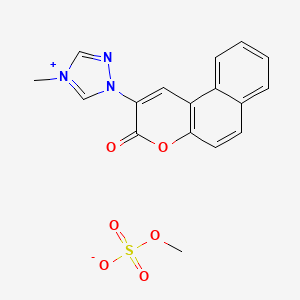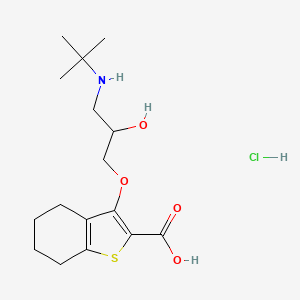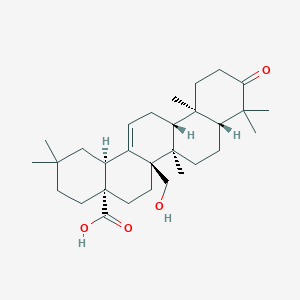
Myricerone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myricerone is a naturally occurring compound isolated from the plant Myrica cerifera. It is known for its significant biological activities, particularly as an endothelin receptor antagonist. The molecular formula of this compound is C30H46O4, and it has a molecular weight of 470.6838 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myricerone involves several steps. One of the key synthetic routes is the Baeyer–Villiger oxidation of this compound. This reaction requires a large excess of meta-chloroperoxybenzoic acid (m-CPBA) over an extended reaction time to proceed to completion. The reaction conditions also involve chromatographic purification to obtain the pure product .
Industrial Production Methods
the synthesis of its derivatives, such as 3,4-seco-derivatives, involves sequential protection reactions, ozonolysis, and treatment with potassium carbonate in aqueous methanol .
Chemical Reactions Analysis
Types of Reactions
Myricerone undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for the Baeyer–Villiger oxidation.
Hydrolysis: Sodium hydroxide is used for the hydrolysis of this compound derivatives.
Major Products Formed
Lactones: Formed through the Baeyer–Villiger oxidation of this compound.
Carboxylic Acids: Formed through the hydrolysis of this compound derivatives.
Scientific Research Applications
Myricerone has several scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an endothelin receptor antagonist, which makes it a promising candidate for the treatment of cardiovascular diseases . Additionally, this compound and its derivatives have been evaluated for their binding affinity to the endothelin A receptor, showing significant potential in regulating blood pressure and vascular smooth muscle cell proliferation .
Mechanism of Action
The mechanism of action of Myricerone involves its role as an endothelin receptor antagonist. It selectively binds to the endothelin A receptor, inhibiting the vasoconstrictory action of endothelin-1. This leads to the relaxation of vascular smooth muscle cells and a reduction in blood pressure .
Comparison with Similar Compounds
Myricerone can be compared with other endothelin receptor antagonists, such as bosentan and ambrisentan. While bosentan and ambrisentan are synthetic compounds, this compound is a naturally occurring compound with a unique structure derived from Myrica cerifera . This natural origin may offer advantages in terms of reduced side effects and better biocompatibility.
List of Similar Compounds
Bosentan: A synthetic endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: Another synthetic endothelin receptor antagonist with similar applications.
This compound’s unique natural origin and structure make it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
145039-10-7 |
|---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-(hydroxymethyl)-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)13-14-29(24(33)34)15-16-30(18-31)19(20(29)17-25)7-8-22-27(5)11-10-23(32)26(3,4)21(27)9-12-28(22,30)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,27-,28+,29-,30-/m0/s1 |
InChI Key |
WVGVTIMZQLYBLX-SXOOSYOQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)C)(C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)CO)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
